Potassium (2-nitrophenyl)trifluoroborate

Solvolysis kinetics Hydrolytic stability Suzuki–Miyaura coupling

Boronic acid surrogates in Suzuki-Miyaura couplings are plagued by protodeboronation and boroxine anhydride formation that undermine stoichiometric control and batch reproducibility. Potassium (2-nitrophenyl)trifluoroborate resolves these issues: • Fixed monomeric trifluoroborate anion-no boroxine uncertainty, enabling reliable kilogram-scale charging • Ortho-nitro group retards solvolytic activation ~100-fold vs. phenyl analog for sustained, controlled boronic acid release • Demonstrated 80% coupling yield under mild aqueous, phosphine-free conditions

Molecular Formula C6H4BF3KNO2
Molecular Weight 229.01 g/mol
CAS No. 850623-64-2
Cat. No. B1586634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-nitrophenyl)trifluoroborate
CAS850623-64-2
Molecular FormulaC6H4BF3KNO2
Molecular Weight229.01 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+]
InChIInChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1
InChIKeyDZHYOFKWMHZKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-Nitrophenyl)Trifluoroborate (CAS 850623-64-2): A Bench-Stable, Monomeric Boronic Acid Surrogate for Precision Cross-Coupling


Potassium (2-nitrophenyl)trifluoroborate (CAS 850623-64-2) is a crystalline potassium organotrifluoroborate that functions as a bench-stable, monomeric boronic acid surrogate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . It exhibits an assay of 97% with a melting point of 265–270 °C . The tetracoordinate trifluoroborate anion protects against protodeboronation and oxidation, enabling indefinite storage at ambient temperature without special precautions .

Why Potassium (2-Nitrophenyl)Trifluoroborate Cannot Be Simply Replaced by Its Unsubstituted Phenyl or Para-Nitro Analog


Organotrifluoroborates are not freely interchangeable because the electronic nature of the aryl substituent directly governs the rate of solvolytic activation to the reactive boronic acid species required for transmetallation. Electron-withdrawing groups such as the ortho-nitro substituent significantly retard solvolysis, while electron-donating groups accelerate it . Substituting potassium (2-nitrophenyl)trifluoroborate with the unsubstituted phenyl analog (potassium phenyltrifluoroborate) or the para-nitro isomer (potassium (4-nitrophenyl)trifluoroborate) would drastically alter the hydrolysis kinetics, potentially leading to incomplete conversion, competitive protodeboronation, or the need for wholesale reoptimization of reaction conditions .

Quantitative Differentiation of Potassium (2-Nitrophenyl)Trifluoroborate: Comparative Solvolysis, Synthesis, and Coupling Performance


Solvolytic Stability: Ortho-Nitro Substitution Extends Half-Life by ~100-Fold Relative to Unsubstituted Phenyl

The solvolysis rate constant (k_solv) of potassium organotrifluoroborates in water exhibits an exceptional correlation (R² = 0.984) with the pKa of the analogous carboxylic acid . The analogous acid for the target compound is 2-nitrobenzoic acid (pKa ≈ 2.17), while for potassium phenyltrifluoroborate it is benzoic acid (pKa ≈ 4.20) and for potassium (4-nitrophenyl)trifluoroborate it is 4-nitrobenzoic acid (pKa ≈ 3.41) . Based on the linear free-energy relationship log(k_solv) = −pKa + constant, the ortho-nitro derivative hydrolyzes approximately 100-fold more slowly than the unsubstituted phenyl derivative, and approximately 17-fold more slowly than the para-nitro isomer.

Solvolysis kinetics Hydrolytic stability Suzuki–Miyaura coupling

Synthesis Efficiency: 88% Isolated Yield from 2-Nitrophenylboronic Acid, Placing It in the Upper Tier of Reported Preparative Yields

Potassium (2-nitrophenyl)trifluoroborate is obtained in 88% isolated yield from 2-nitrophenylboronic acid upon treatment with potassium hydrogen difluoride in methanol/water at ambient temperature . For comparison, the seminal preparative methods for potassium aryltrifluoroborates via the KHF₂ procedure typically report isolated yields in the range of 80–95% across a diverse set of aryl substrates, with electron-deficient arylboronic acids generally affording yields in the middle-to-upper portion of this range .

Synthesis Preparative chemistry Yield optimization

Suzuki–Miyaura Coupling Performance: 80% Yield of 2-Nitrobiphenyl Under Mild Aqueous Conditions with Arylhydrazine Electrophiles

Potassium (2-nitrophenyl)trifluoroborate couples with phenylhydrazine hydrochloride under Pd/Cu co-catalysis in water at room temperature to afford 2-nitrobiphenyl in 80% isolated yield . For context, in a systematic study of Pd-catalyzed Suzuki–Miyaura coupling of potassium aryltrifluoroborates with aryl halides in water, ortho-substituted aryltrifluoroborates were found to deliver coupling yields that are essentially equivalent to those of their para-substituted counterparts (entries 20 and 21 in Table 3, yield difference ≤5%) .

Suzuki–Miyaura cross-coupling Arylhydrazine electrophiles Aqueous synthesis

Monomeric Stoichiometry: Guaranteed 1:1 Boron Equivalency Eliminates the Anhydride-Formation Problem Inherent to Boronic Acids

Potassium (2-nitrophenyl)trifluoroborate exists exclusively as a monomeric tetracoordinate [RBF₃]⁻ species, with a precisely defined molecular weight of 229.01 g/mol . In contrast, 2-nitrophenylboronic acid (CAS 5570-19-4) and other boronic acids equilibrate in solution and even in the solid state with their cyclic boroxine anhydrides, resulting in an uncertain effective equivalent weight that can reduce the actual boron content by up to 33% (loss of one water molecule per three boronic acid units) . This uncertainty in stoichiometry is a well-documented problem that complicates precise reagent charging, particularly in process-scale reactions where accurate stoichiometry is critical for reproducible yield and impurity profile control .

Stoichiometry control Boronic acid anhydride Process chemistry

High-Impact Application Scenarios for Potassium (2-Nitrophenyl)Trifluoroborate Where Its Differentiated Properties Deliver Decisive Advantages


Aqueous Suzuki–Miyaura Cross-Coupling Requiring Slow-Release Boron Activation for Substrate Compatibility

The retarded solvolysis rate of potassium (2-nitrophenyl)trifluoroborate relative to the phenyl analog (predicted ~100-fold longer half-life ) makes it the reagent of choice for Suzuki–Miyaura couplings conducted in aqueous media when the electrophilic coupling partner is sensitive to the boronic acid concentration, or when slow, sustained release of the nucleophilic boron species is required to match the catalytic turnover rate and minimize protodeboronation side reactions .

Large-Scale Synthesis of Ortho-Nitro-Substituted Biaryl Pharmaceutical Intermediates

The fixed monomeric stoichiometry of the trifluoroborate eliminates the boroxine anhydride uncertainty that plagues 2-nitrophenylboronic acid . Combined with the demonstrated 80% coupling yield under mild aqueous conditions , this reagent enables reliable kilogram-scale charging and reproducible yield for the synthesis of ortho-nitrobiphenyl intermediates common in pharmaceutical APIs (e.g., sartan-class antihypertensives, kinase inhibitors) where the nitro group serves as a masked amine or a precursor for further functionalization.

Radiolabeling and PET Imaging Probe Development Requiring Precisely Engineered Solvolysis Kinetics

The quantitative predictability of organotrifluoroborate solvolysis rates via the pKa correlation (R² = 0.984 ) enables rational design of ¹⁸F-labeled radioprosthetic groups. The ortho-nitro substitution places the solvolytic half-life in a kinetically distinct regime compared to commonly used electron-neutral aryltrifluoroborates, offering an additional parameter for tuning the pharmacokinetic profile of PET imaging agents .

Green Chemistry Protocols Leveraging Ligand-Free, Room-Temperature Aqueous Coupling

The successful coupling of potassium (2-nitrophenyl)trifluoroborate with arylhydrazine electrophiles in water at ambient temperature, without added phosphine ligands , demonstrates compatibility with environmentally benign reaction conditions. This is particularly valuable for industrial processes subject to solvent-use restrictions and for academic labs seeking to reduce hazardous waste streams.

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